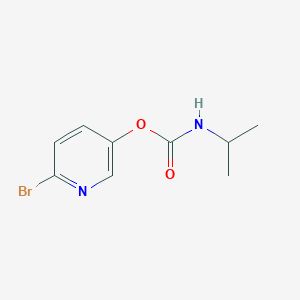

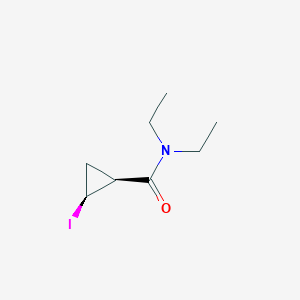

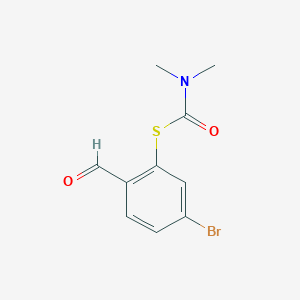

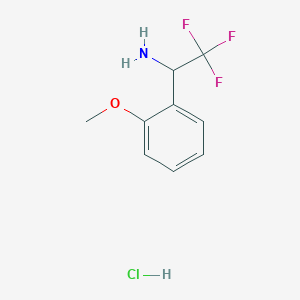

![molecular formula C13H14N2O3S B1405435 Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 1447956-28-6](/img/structure/B1405435.png)

Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate

Übersicht

Beschreibung

“Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound that has been studied for its potential biological activities . It is a light brown solid with a yield of 73% .

Synthesis Analysis

The synthesis of this compound involves several steps. The yield of the final product is reported to be 73% . The synthesis process involves the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate ring, and S N Ar reactions .Molecular Structure Analysis

The molecular structure of this compound exhibits good coplanar nature, forming a dihedral angle with the benzene ring . The IR (KBr) νmax is reported to be 3359.82, 2938.52, 2825, 1601.50 cm −1 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Gewald reaction and S N Ar reactions . The Gewald reaction is used to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate ring .Physical And Chemical Properties Analysis

This compound is a light brown solid with a melting point of 120–121°C . The 1 H NMR (DMSO- d6, 400 MHz) δ is reported to be 11.10 (1H, s, HN–N=CH–), 8.34 (1H, s, HN–N=CH–) 7.68–7.69 (1H, d, J = 8.6 Hz, ArH), among others . The MS (ESI) m/z (%) is 382 (M +, 100); 383 (M + H, 30) .Wissenschaftliche Forschungsanwendungen

1. Microtubule Targeting Agents in Cancer Treatment

- Application Summary: This compound has been used in the design and synthesis of microtubule targeting agents. These agents are designed to interfere with microtubules in cells, which are essential for cell division and thus, they can inhibit the growth of cancer cells .

- Methods of Application: The synthesis involved the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carboxylate ring, and S N Ar reactions .

- Results/Outcomes: Compound 4 was 1.6- and 7-fold more potent than the lead compound 1 in cell proliferation and microtubule depolymerization assays, respectively. Compounds 4, 5 and 7 showed the most potent antiproliferative effects (IC 50 values < 40 nM), while compounds 6, 8, 10, 12 and 13 had lower antiproliferative potencies (IC 50 values of 53–125 nM). Additionally, compounds 4 – 8, 10 and 12 – 13 circumvented Pgp and β III-tubulin mediated drug resistance, mechanisms that diminish the clinical efficacy of paclitaxel (PTX) .

2. Treatment of Lupus Nephritis

- Application Summary: A derivative of this compound, 5,6,7,8-tetrahydrobenzo [4,5]thieno [2,3-d]pyrimidine derivative (TTP), has been used in the treatment of lupus nephritis, an autoimmune disease. TTP repressed the development of Th17 cells and ameliorated the autoimmune disease manifestation in the pristane-induced lupus nephritis mice model .

- Methods of Application: The study involved administering TTP to a mice model of lupus nephritis and observing the effects on Th17 cell development and disease manifestation .

- Results/Outcomes: The treatment of TTP in the mice did not interfere with thymocyte development, including total thymocyte number and proportion of CD4 + CD8 + double-positive populations in the thymus, and had no substantial effects on the pathogenesis of thymoma .

3. Inflammatory Pathways and ER Stress Regulators

- Application Summary: Derivatives of this compound have been used in the study of inflammatory pathways and ER stress regulators. These studies aim to understand the mechanisms of action of these derivatives .

- Methods of Application: The study involved the synthesis of derivatives and the examination of their interaction with proteins involved in inflammatory pathways and ER stress regulators, such as ATF4 and NF-kB .

- Results/Outcomes: The study confirmed the favorable interaction of derivatives with inflammatory and ER stress regulators proteins .

4. Various Pharmacological Applications

- Application Summary: 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines, a class of compounds that includes “Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate”, have been extensively illustrated in various reports in the literature .

- Methods of Application: The methods of application vary depending on the specific pharmacological application being studied .

- Results/Outcomes: The results or outcomes obtained also vary depending on the specific pharmacological application being studied .

5. Inflammatory Pathways and ER Stress Regulators

- Application Summary: Derivatives of this compound have been used in the study of inflammatory pathways and ER stress regulators. These studies aim to understand the mechanisms of action of these derivatives .

- Methods of Application: The study involved the synthesis of derivatives and the examination of their interaction with proteins involved in inflammatory pathways and ER stress regulators, such as ATF4 and NF-kB .

- Results/Outcomes: The study confirmed the favorable interaction of derivatives with inflammatory and ER stress regulators proteins .

6. Various Pharmacological Applications

- Application Summary: 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines, a class of compounds that includes “Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate”, have been extensively illustrated in various reports in the literature .

- Methods of Application: The methods of application vary depending on the specific pharmacological application being studied .

- Results/Outcomes: The results or outcomes obtained also vary depending on the specific pharmacological application being studied .

Zukünftige Richtungen

Thienopyrimidine derivatives, such as this compound, are frequently used in drug development due to their structural and isoelectronic characteristics similar to those of purine . They have become an attractive structural feature in the production of pharmaceutical drugs . Future research may focus on exploring the potential biological activities of this compound and its derivatives.

Eigenschaften

IUPAC Name |

ethyl 4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(16)14-6-15-12(10)19-9/h6-7H,2-5H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNXPGDFJKAMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C3=C(S2)N=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

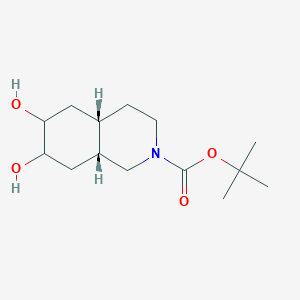

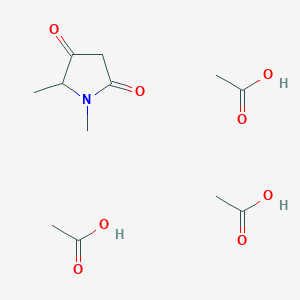

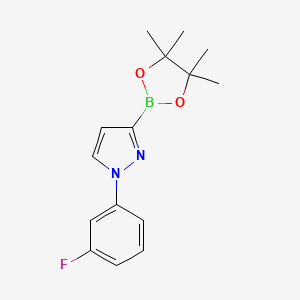

![(S)-tert-Butyl 9-azabicyclo[3.3.1]nona-2,4-diene-9-carboxylate](/img/structure/B1405352.png)